molecular formula C19H23NO4 B12364561 6-Hydroxynaloxone-D3

6-Hydroxynaloxone-D3

Cat. No.: B12364561
M. Wt: 332.4 g/mol
InChI Key: XKIFSERZFRRUQS-GXYWJRJQSA-N
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Description

6-Hydroxynaloxone-D3 is a deuterated form of 6-Hydroxynaloxone. It is a stable isotope-labeled compound, primarily used in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxynaloxone-D3 involves the incorporation of deuterium atoms into the 6-Hydroxynaloxone molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxynaloxone-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Mechanism of Action

6-Hydroxynaloxone-D3 acts as an opioid receptor antagonist, similar to naloxone. It binds to the μ-opioid receptor with high affinity, competitively displacing opioid agonists. This prevents the activation of the receptor and reverses the effects of opioids, such as respiratory depression and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,5S,13R,17R)-14,15,15-trideuterio-3-prop-2-enyl-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol

InChI

InChI=1S/C19H23NO4/c1-2-7-20-9-12-8-11-3-4-13(21)16-15(11)18(10-20)17(24-16)14(22)5-6-19(12,18)23/h2-4,12,14,17,21-23H,1,5-10H2/t12-,14?,17-,18-,19+/m0/s1/i5D2,14D

InChI Key

XKIFSERZFRRUQS-GXYWJRJQSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC=C)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H]

Canonical SMILES

C=CCN1CC2CC3=C4C(=C(C=C3)O)OC5C4(C1)C2(CCC5O)O

Origin of Product

United States

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